REACTION_CXSMILES
|
[NH:1]1[CH2:11][CH2:10][CH:4]([C:5](OCC)=O)[CH2:3][CH2:2]1.C([N:14]([CH2:17][CH3:18])[CH2:15][CH3:16])C.C(OC(OC(C)(C)C)=O)(O[C:22](C)(C)[CH3:23])=O.[O:34]1[CH2:39][CH2:38]OCC1.O>>[C:4]1([CH:10]2[C:38]3([CH2:16][CH2:15][NH:14][CH2:17][CH2:18]3)[C:39](=[O:34])[NH:1][CH2:11]2)[CH:3]=[CH:2][CH:23]=[CH:22][CH:5]=1 |f:3.4|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
N1CCC(C(=O)OCC)CC1
|
Name
|
|
Quantity
|
12.87 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1.O
|
Name
|
|
Quantity
|
35.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture maintained at this temperature for 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The product was then extracted with ethyl acetate (3×100 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts washed with HCl (1 N, 100 mL), brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
DISTILLATION
|
Details
|
by Kugelrohr distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1CNC(C12CCNCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |